N-[(5-benzoylthiophen-2-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
N-[(5-benzoylthiophen-2-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that features a thiophene ring, a pyrrolidine ring, and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-benzoylthiophen-2-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the thiophene ring, the introduction of the benzoyl group, and the construction of the pyrrolidine ring. Common synthetic methods include:
Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Benzoyl Group: This step often involves Friedel-Crafts acylation, where benzoyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst.
Construction of the Pyrrolidine Ring: This can be synthesized via cyclization reactions involving appropriate amine and carbonyl precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(5-benzoylthiophen-2-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
N-[(5-benzoylthiophen-2-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The thiophene ring in this compound makes it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: It can be used to study the interactions of thiophene-containing compounds with biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[(5-benzoylthiophen-2-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function . The benzoyl group can enhance the compound’s binding affinity to these targets, while the pyrrolidine ring can contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-benzoylthiophene share the thiophene ring structure and exhibit similar chemical reactivity.
Pyrrolidine Derivatives: Compounds such as 1-benzylpyrrolidine and 1-phenylpyrrolidine share the pyrrolidine ring and have comparable biological activities.
Uniqueness
N-[(5-benzoylthiophen-2-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its combination of a thiophene ring, a benzoyl group, and a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c26-21-13-17(15-25(21)18-9-5-2-6-10-18)23(28)24-14-19-11-12-20(29-19)22(27)16-7-3-1-4-8-16/h1-12,17H,13-15H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHSKTIWALJPRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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